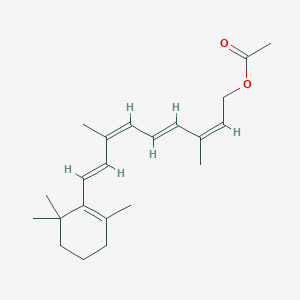

9-cis,13-cis-Retinol 15-Acetate

Übersicht

Beschreibung

13-cis-Retinyl acetate is an active isomer of Retinyl acetate, a metabolite of vitamin A. It is a derivative of retinoic acid and plays a crucial role in various biological processes. Retinoids, including 13-cis-Retinyl acetate, are essential for vision, cellular differentiation, and proliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinyl acetate typically involves the isomerization of all-trans-Retinyl acetate. This process can be achieved through photoisomerization, where light induces the conversion of the all-trans form to the 13-cis form . The reaction conditions often include the use of solvents like methanol and the presence of antioxidants to prevent degradation.

Industrial Production Methods: Industrial production of 13-cis-Retinyl acetate involves large-scale synthesis using similar isomerization techniques. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for separation and purification .

Analyse Chemischer Reaktionen

Types of Reactions: 13-cis-Retinyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often involve reagents like chlorine or bromine.

Major Products: The major products formed from these reactions include different isomers of retinoic acid and other retinoid derivatives, which have significant biological activities .

Wissenschaftliche Forschungsanwendungen

13-cis-Retinyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various retinoid compounds.

Biology: It plays a role in cell differentiation and proliferation studies.

Wirkmechanismus

The mechanism of action of 13-cis-Retinyl acetate involves its conversion to 13-cis-retinoic acid, which then interacts with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions regulate gene transcription, influencing cellular processes like differentiation, proliferation, and apoptosis . The compound’s effects on the skin, for example, are due to its ability to modulate the expression of genes involved in keratinocyte differentiation and sebum production .

Vergleich Mit ähnlichen Verbindungen

- All-trans-Retinyl acetate

- 9-cis-Retinyl acetate

- Retinol

- Retinal

- All-trans-Retinoic acid

- 13-cis-Retinoic acid

Comparison: 13-cis-Retinyl acetate is unique due to its specific isomeric form, which influences its biological activity and stability. Compared to all-trans-Retinyl acetate, the 13-cis form has different pharmacokinetics and is less prone to degradation. This makes it particularly useful in applications where stability and prolonged activity are desired .

Biologische Aktivität

9-cis,13-cis-Retinol 15-Acetate, a derivative of vitamin A, has garnered attention for its biological activity, particularly in the context of visual function and cellular processes. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a geometric isomer of retinol that exhibits unique pharmacological properties. It is primarily studied for its role in vision and cellular differentiation. The compound is metabolized into active retinoids that engage with nuclear receptors to influence gene expression and cellular behavior.

1. Retinoid Receptor Activation:

9-cis-retinoic acid (a metabolite) activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene transcription involved in cell differentiation and proliferation. This mechanism is critical in both normal physiological processes and in the modulation of pathological conditions like cancer.

2. Inhibition of Cell Proliferation:

Research indicates that 9-cis-retinoic acid inhibits the proliferation of various cancer cell lines, including those derived from breast and prostate cancers. This effect is attributed to its ability to induce apoptosis and cell cycle arrest in the G0/G1 phase .

3. Visual Function Improvement:

In animal models, particularly Rpe65−/− mice that mimic Leber congenital amaurosis, treatment with 9-cis-retinyl acetate has shown significant improvements in visual function and retinal morphology. Electroretinography results demonstrated enhanced rod and cone responses following administration .

Case Studies and Experimental Data

Pharmacokinetics

The pharmacokinetics of 9-cis-retinol acetate reveal that it is absorbed efficiently when administered via oil-based vehicles, with peak plasma concentrations achieved within hours post-administration. The metabolism predominantly occurs in the liver, converting the acetate into active forms such as 9-cis-retinal and other retinoids that exert biological effects .

Therapeutic Applications

1. Retinal Diseases:

The compound shows promise as a therapeutic agent for retinal degenerative diseases by improving visual function and preserving retinal structure in preclinical models. Its ability to enhance rhodopsin regeneration suggests potential applications in age-related macular degeneration .

2. Cancer Treatment:

Given its role in inhibiting tumor cell proliferation, 9-cis-retinol acetate could be explored as an adjunct therapy in cancer treatment protocols, particularly for hormone-responsive tumors .

Eigenschaften

IUPAC Name |

[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-VEKRBDQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/COC(=O)C)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.